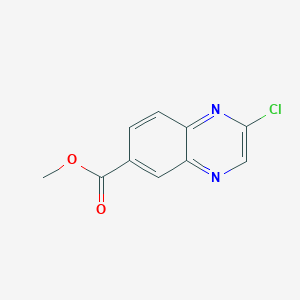

Methyl 2-chloroquinoxaline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloroquinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-9(11)13-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSQOHSOVULKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=C(N=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Chloroquinoxaline 6 Carboxylate and Its Precursors

Classical and Contemporary Synthetic Routes to Quinoxaline (B1680401) Derivatives

The formation of the quinoxaline ring is a well-established area of organic synthesis, with both historical and modern methods offering high efficiency.

The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. chemicalbook.comresearchgate.net This reaction, first reported independently by Körner and Hinsberg in 1884, forms the bedrock of quinoxaline chemistry. researchgate.net For the synthesis of the target molecule's backbone, a substituted o-phenylenediamine, such as 3,4-diaminobenzoic acid, is reacted with an α-dicarbonyl compound like glyoxal (B1671930). uni-konstanz.dersc.orgresearchgate.net

Traditionally, these reactions required harsh conditions, such as high temperatures and strong acid catalysts in organic solvents. chemicalbook.com However, contemporary modifications have introduced milder and more efficient conditions. A variety of catalysts and reaction media have been explored to improve yields and reduce reaction times, as detailed in the table below.

| Catalyst/System | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Acetic Acid (HOAc) | Refluxing in Acetic Acid | Classic, straightforward method. | uni-konstanz.de |

| Cerium(IV) Ammonium Nitrate (CAN) | Catalytic amount in water or methyl cyanide | Green chemistry approach, high reactivity, water miscibility. | chemicalbook.com |

| Zinc Triflate (Zn(OTf)2) | Room temperature in acetonitrile | High yields (up to 90%), mild conditions. | chemicalbook.com |

| Microwave Irradiation | Solvent-free or with minimal solvent (e.g., PEG-400) | Rapid reaction times (minutes vs. hours), high yields, eco-friendly. | researchgate.netnih.gov |

| Iodine (I2) | Catalytic amount in DMSO or CH3CN | Metal-free, excellent yields, DMSO can act as an oxidant. | researchgate.net |

Beyond the direct condensation of diamines and dicarbonyls, other cyclization strategies have been developed. These include tandem or cascade cyclizations, which involve multiple ring-forming events in a single sequence, offering high efficiency for creating complex systems. orgsyn.org Another approach is the oxidative cyclization of intermediates formed from precursors other than α-dicarbonyls, such as α-hydroxy ketones or phenacyl bromides. researchgate.netnih.gov For instance, the reaction of o-phenylenediamines with α-hydroxy ketones can yield quinoxalines, often catalyzed by transition metals or iodine, where the catalyst facilitates the in-situ oxidation of the hydroxy ketone to a dicarbonyl species. researchgate.net These advanced strategies provide alternative pathways to the quinoxaline core, sometimes allowing for the construction of more complex, fused-ring systems. researchgate.net

Synthesis of Halogenated Quinoxaline Intermediates

To arrive at the target compound, a chlorine atom must be introduced at the 2-position of the quinoxaline ring. This is typically achieved either by direct halogenation or by converting a pre-existing functional group.

Direct C-H chlorination of a quinoxaline ring is possible but can sometimes lack regioselectivity. However, for activated systems like quinoxalin-2(1H)-ones, selective chlorination at the C3-position has been achieved using reagents such as N-chlorosaccharin under visible light conditions. nih.gov While this illustrates the principle, direct chlorination at the 2-position of a fully aromatic quinoxaline is less common than the method described below. Decarboxylative chlorination, where a carboxylic acid is replaced by a chlorine atom, is another modern technique, though its application may be limited by substrate scope. nih.govprinceton.edu

The most effective and widely used method for synthesizing 2-chloroquinoxalines is the conversion of the corresponding quinoxalin-2(1H)-one (also known as 2-hydroxyquinoxaline). This precursor is readily synthesized by the condensation of an o-phenylenediamine with an α-keto acid or glyoxal derivative. The hydroxyl group at the 2-position is then converted into a chloro group.

The standard procedure involves treating the quinoxalin-2-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often heated at reflux. chemicalbook.comprepchem.com This reaction is highly efficient, typically providing the 2-chloroquinoxaline (B48734) in excellent yields (often >95%). chemicalbook.com The process can be scaled up effectively for larger-scale synthesis. chemicalbook.com

General Reaction for Chlorination:

Reactant: Quinoxalin-2(1H)-one derivative

Reagent: Phosphorus oxychloride (POCl₃)

Conditions: Reflux, typically for 1-2 hours

Product: 2-Chloroquinoxaline derivative

For the synthesis of Methyl 2-chloroquinoxaline-6-carboxylate, the precursor would be Methyl quinoxalin-2-one-6-carboxylate, which would be refluxed in POCl₃ to yield the final chlorinated product.

Esterification Reactions for Quinoxaline-6-carboxylic Acid Derivatives

The final structural feature of the target molecule is the methyl ester group at the 6-position. This is typically introduced by the esterification of the corresponding carboxylic acid. This transformation can be performed at different stages of the synthesis: either on the 3,4-diaminobenzoic acid precursor before ring formation, or on the fully formed 2-chloroquinoxaline-6-carboxylic acid.

The Fischer esterification is the most common method employed. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com

A specific procedure for the synthesis of a key precursor, Methyl 3,4-diaminobenzoate, involves the slow, dropwise addition of thionyl chloride to a solution of 3,4-diaminobenzoic acid in methanol (B129727) at room temperature, affording the ester in high yield (95%). chemicalbook.com This demonstrates the feasibility and efficiency of this method for precursors of the target molecule.

Acid-Catalyzed Esterification Methods

Acid-catalyzed esterification, particularly the Fischer-Speier esterification, is a cornerstone of organic synthesis for converting carboxylic acids into esters. masterorganicchemistry.commasterorganicchemistry.comathabascau.calibretexts.orgyoutube.com This method is frequently employed in the synthesis of precursors for this compound. The reaction typically involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is often used, or the water produced is removed as the reaction progresses. masterorganicchemistry.comathabascau.ca

A key precursor, Methyl 3,4-diaminobenzoate, can be synthesized via the acid-catalyzed esterification of 3,4-diaminobenzoic acid with methanol. A common laboratory-scale procedure involves bubbling dry hydrogen chloride gas through a suspension of 3,4-diaminobenzoic acid in methanol and refluxing the mixture. Following the reaction, a neutralization step is required to obtain the final product.

| Reactant | Reagent | Catalyst | Conditions | Product | Reference |

| 3,4-Diaminobenzoic acid | Methanol | HCl (gas) | Reflux | Methyl 3,4-diaminobenzoate | |

| Carboxylic Acid | Alcohol | H₂SO₄ or TsOH | Heat, Reflux | Ester | masterorganicchemistry.com |

This table summarizes the general conditions for acid-catalyzed esterification.

Other Esterification Techniques

Beyond traditional acid-catalyzed methods, other techniques offer milder conditions and are suitable for substrates that may be sensitive to strong acids.

The Steglich esterification is a powerful method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgnih.gov This reaction is known for its mild conditions, typically proceeding at room temperature, making it suitable for acid-sensitive substrates. wikipedia.orgnih.gov A key feature of this method is the in-situ removal of water by DCC, which forms the byproduct dicyclohexylurea (DCU). wikipedia.org This technique is particularly advantageous for the esterification of sterically hindered alcohols and carboxylic acids. organic-chemistry.org

The Mitsunobu reaction provides another alternative for the synthesis of esters from primary and secondary alcohols under neutral conditions. wikipedia.orgorganic-chemistry.orgtcichemicals.com This reaction employs a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center, a feature that is highly valuable in asymmetric synthesis. tcichemicals.com While effective, a notable consideration is the removal of byproducts like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, which can sometimes complicate purification. tcichemicals.com

| Reaction Name | Key Reagents | Key Features | Byproducts |

| Steglich Esterification | DCC, DMAP | Mild, room temperature conditions; suitable for sensitive substrates. | Dicyclohexylurea (DCU) |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Neutral conditions; inversion of stereochemistry. | Triphenylphosphine oxide, reduced azodicarboxylate |

This interactive table compares key aspects of Steglich and Mitsunobu esterification.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to develop more environmentally benign and efficient processes. nih.gov

Remarkably, the synthesis of quinoxalines can often be achieved without the need for a catalyst, particularly when employing alternative energy sources like microwave or ultrasound irradiation. scielo.bre-journals.inresearchgate.netiaea.orgresearchgate.net These methods often lead to high yields in significantly shorter reaction times compared to conventional heating. e-journals.inresearchgate.net

Microwave-assisted synthesis has been shown to be a highly effective, solvent-free method for preparing quinoxaline derivatives. e-journals.inudayton.edunih.gov The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be completed in a matter of minutes under microwave irradiation, offering a rapid and clean route to these heterocycles. e-journals.inresearchgate.net

Ultrasound irradiation is another green technique that can promote the synthesis of quinoxalines without a catalyst. scielo.briaea.orgresearchgate.net Reactions are typically carried out at room temperature in a suitable solvent like ethanol, providing high yields in a relatively short time. scielo.br

| Energy Source | Typical Conditions | Advantages |

| Microwave Irradiation | Solvent-free, short reaction times (minutes) | Rapid, high yields, clean reactions. e-journals.inresearchgate.net |

| Ultrasound Irradiation | Room temperature, in a solvent like ethanol | Mild conditions, good to excellent yields. scielo.br |

This table highlights catalyst-free green synthesis approaches for quinoxalines.

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the use of volatile organic compounds. Microwave-assisted synthesis of quinoxalines, as mentioned above, can often be performed under solvent-free conditions, further enhancing its environmental credentials. e-journals.innih.gov The reaction of diamines and dicarbonyls can be carried out by simply mixing the reactants and exposing them to microwave irradiation, leading to excellent yields and easy work-up. e-journals.in

Advanced Synthetic Strategies for this compound

Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems, with palladium-catalyzed reactions being at the forefront of these advancements.

Palladium catalysis has revolutionized the synthesis of a wide array of organic molecules, including quinoxaline derivatives. rsc.orgrsc.org These methods often proceed with high efficiency and selectivity under mild conditions.

One notable approach is the palladium-catalyzed reductive annulation of catechols and nitroarylamines, which provides a direct route to novel quinoxaline derivatives. rsc.org This method is characterized by its operational simplicity and broad substrate scope. rsc.org

Palladium-catalyzed C-H activation is another powerful strategy that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.orgnih.gov This approach can be applied to the synthesis of quinoxalines, offering a more atom-economical and efficient pathway. For instance, palladium-catalyzed C-H activation of aliphatic amines can lead to the formation of strained nitrogen heterocycles. nih.gov

Furthermore, palladium-catalyzed carbonylation reactions can be employed to introduce the carboxylate functionality. nih.govdiva-portal.orgresearchgate.net While specific examples for the direct synthesis of this compound via this method are not abundant, the general principles of palladium-catalyzed carbonylation of aryl halides are well-established and could potentially be adapted for this purpose. nih.govdiva-portal.org For example, the carbonylation of a suitably substituted dichloroquinoxaline derivative could be a viable route. An efficient protocol has been developed for the synthesis of 2-substituted-6-chloroquinoxalines by reacting 2,6-dichloroquinoxaline (B50164) with various nucleophiles, which could be a precursor for subsequent carbonylation. rasayanjournal.co.in

| Palladium-Catalyzed Reaction Type | Description | Potential Application |

| Reductive Annulation | Reaction of catechols and nitroarylamines. rsc.org | Direct synthesis of the quinoxaline core. |

| C-H Activation | Direct functionalization of C-H bonds. rsc.orgnih.gov | Formation of substituted quinoxalines. |

| Carbonylation | Introduction of a carbonyl group using CO. nih.govdiva-portal.org | Synthesis of the carboxylate moiety. |

This table summarizes advanced palladium-catalyzed strategies for quinoxaline synthesis.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and saving time and resources. For the synthesis of quinoxaline derivatives, including the precursors to this compound, one-pot procedures typically revolve around the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. chim.itarkat-usa.org While a specific one-pot synthesis for this compound is not extensively detailed in the literature, established methodologies for analogous compounds provide a clear and viable synthetic framework.

A plausible one-pot approach to the core quinoxaline structure of the target molecule would involve the reaction of Methyl 3,4-diaminobenzoate with a suitable C2 synthon, such as a glyoxylic acid derivative, to form the intermediate Methyl 2-hydroxyquinoxaline-6-carboxylate. This intermediate could then, in the same reaction vessel, be chlorinated to yield the final product.

Alternatively, recent advances have focused on transfer hydrogenative condensation reactions. These methods generate the requisite ortho-diamine and dicarbonyl intermediates in situ from more readily available starting materials like 2-nitroanilines and vicinal diols. nih.gov An iron-catalyzed one-pot synthesis, for instance, utilizes a cyclopentadienyl (B1206354) iron complex to catalyze the hydrogen transfer between a vicinal diol (which is oxidized to a dicarbonyl) and a 2-nitroaniline (B44862) (which is reduced to an ortho-diamine). nih.gov This strategy is notable for not requiring external oxidants or reductants and producing water as the only byproduct, aligning with the principles of green chemistry. nih.gov

The choice of catalyst is crucial for the success of these one-pot reactions. A wide array of catalysts have been shown to be effective for the synthesis of the quinoxaline scaffold, including:

Heterogeneous acid catalysts like HClO4·SiO2. chim.it

Metal complexes based on iron, nickel, copper, palladium, and ruthenium. nih.govnih.govbohrium.com

Nanoparticle catalysts, which offer high surface area and potential for recyclability. bohrium.comrsc.org

Molecular iodine, which has been demonstrated as a powerful catalyst for efficient quinoxaline synthesis. arkat-usa.orgnih.gov

The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating, and can be carried out in various solvents, including environmentally benign options like water and ethanol, or even under solvent-free conditions. nih.govrsc.orgresearchgate.net

The research findings for several one-pot syntheses of various quinoxaline derivatives are summarized in the tables below, illustrating the scope and efficiency of these methods.

Table 1: Catalyst and Solvent Optimization for Quinoxaline Synthesis

This table presents data on the synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil, testing various catalysts and solvents to determine the optimal reaction conditions.

| Entry | Catalyst | Solvent | Time (min) | Yield (%) |

| 1 | AlCuMoVP | Toluene | 120 | 92 |

| 2 | AlFeMoVP | Toluene | 120 | 80 |

| 3 | TiO₂-Pr-SO₃H | EtOH | 10 | 95 |

| 4 | None | Toluene | 180 | <5 |

| 5 | None | EtOH | 180 | <5 |

| Data sourced from multiple studies to illustrate general methodologies. nih.govnih.gov |

Table 2: One-Pot Synthesis of Various Quinoxaline Derivatives

This table details the results of a one-pot synthesis of different quinoxaline derivatives through the condensation of substituted o-phenylenediamines and 1,2-dicarbonyl compounds using a reusable alumina-supported catalyst at room temperature. nih.gov

| o-Phenylenediamine Substituent | 1,2-Dicarbonyl Compound | Product Substituents | Time (min) | Yield (%) |

| H | Benzil | 2,3-diphenyl | 120 | 92 |

| 4-Methyl | Benzil | 6-methyl-2,3-diphenyl | 120 | 94 |

| 4-Chloro | Benzil | 6-chloro-2,3-diphenyl | 150 | 90 |

| 4-Nitro | Benzil | 6-nitro-2,3-diphenyl | 180 | 85 |

| H | 2,3-Butanedione | 2,3-dimethyl | 120 | 90 |

| 4-Methyl | 2,3-Butanedione | 6-methyl-2,3-dimethyl | 120 | 92 |

| Reaction Conditions: Substrates (1 mmol), Toluene (7-12 mL), Catalyst (100 mg), 25°C. nih.gov |

Table 3: Iron-Catalyzed Transfer Hydrogenative Condensation

This table showcases the synthesis of quinoxalines from various 2-nitroanilines and vicinal diols via an iron-catalyzed one-pot reaction. nih.gov

| 2-Nitroaniline | Vicinal Diol | Product | Time (h) | Yield (%) |

| 2-Nitroaniline | 1-Phenyl-1,2-ethanediol | 2-Phenylquinoxaline | 24 | 92 |

| 4-Methyl-2-nitroaniline | 1-Phenyl-1,2-ethanediol | 6-Methyl-2-phenylquinoxaline | 24 | 90 |

| 4-Chloro-2-nitroaniline | 1-Phenyl-1,2-ethanediol | 6-Chloro-2-phenylquinoxaline | 24 | 85 |

| 2-Nitroaniline | 1,2-Diphenylethanediol | 2,3-Diphenylquinoxaline | 24 | 98 |

| 4-Methyl-2-nitroaniline | 1,2-Diphenylethanediol | 6-Methyl-2,3-diphenylquinoxaline | 24 | 95 |

| Reaction Conditions: Nitroaniline (0.5 mmol), Diol (0.6 mmol), Iron Catalyst (2 mol%), Me₃NO (1.2 equiv), o-xylene, 150°C. nih.gov |

Chemical Reactivity and Derivatization Studies of Methyl 2 Chloroquinoxaline 6 Carboxylate

Reactions Involving the Chloro-Substituent

The chlorine atom at the 2-position of the quinoxaline (B1680401) ring is susceptible to displacement by various nucleophiles and participates in several transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to the construction of more complex quinoxaline derivatives.

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic aromatic substitution (SNAr) of the chloro group. This reaction pathway allows for the introduction of a variety of substituents, including amino, alkoxy, and thioether moieties. For instance, the reaction of 2-chloroquinoxalines with amines is a well-established method for the synthesis of 2-aminoquinoxaline derivatives. These reactions are often carried out in the presence of a base and can be accelerated using microwave irradiation, significantly reducing reaction times from days to minutes. researchgate.net

While specific studies on Methyl 2-chloroquinoxaline-6-carboxylate are limited in publicly available literature, the general reactivity of 2-chloroquinoxalines suggests that it readily undergoes nucleophilic substitution with various amines. For example, the condensation of 2-chloroquinoxaline (B48734) with substituted amines in the presence of pyridine (B92270) has been reported to yield a number of pharmacologically active quinoxaline derivatives. researchgate.net

| Nucleophile | Reagent/Conditions | Product | Reference |

| Amines | Pyridine, Microwave | Methyl 2-(amino)quinoxaline-6-carboxylate | researchgate.net |

| Anilines | Ethanol, Heat | Methyl 2-(arylamino)quinoxaline-6-carboxylate | nih.gov |

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent of this compound serves as an excellent handle for such transformations.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method is widely used to introduce alkynyl moieties onto the quinoxaline scaffold. While specific examples with this compound are not readily found, the general applicability of Sonogashira coupling to 2-chloroquinoxalines is well-documented. researchgate.net Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide catalyzed by a palladium complex. organic-chemistry.org This reaction is extensively used to introduce aryl or vinyl groups at the 2-position of the quinoxaline ring. Studies on 2,6-dichloroquinoxaline (B50164) have shown that Suzuki-Miyaura reactions can be performed regioselectively, with the C2-position being more reactive than the C6-position under certain conditions. researchgate.net This suggests that this compound would readily undergo Suzuki coupling at the 2-position.

| Boronic Acid | Catalyst/Base/Solvent | Product | Reference |

| Arylboronic acid | Pd(PPh3)4 / K3PO4 / THF | Methyl 2-arylquinoxaline-6-carboxylate | researchgate.net |

| Vinylboronic acid | Pd(OAc)2 / Base / Solvent | Methyl 2-vinylquinoxaline-6-carboxylate | organic-chemistry.org |

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org This reaction provides a means to introduce alkenyl substituents onto the quinoxaline core. The reaction is typically carried out using a palladium catalyst such as palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand. organic-chemistry.org

| Alkene | Catalyst/Base/Solvent | Product | Reference |

| Methyl acrylate | Pd(OAc)2 / Base / DMF | Methyl 2-(2-methoxycarbonylvinyl)quinoxaline-6-carboxylate | organic-chemistry.orgbeilstein-journals.org |

| Styrene | Pd(OAc)2 / Base / Toluene | Methyl 2-(2-phenylvinyl)quinoxaline-6-carboxylate | beilstein-journals.org |

Reactions of the Ester Moiety

The methyl ester group at the 6-position of the quinoxaline ring offers another site for chemical modification, including hydrolysis, amidation, and transesterification.

Hydrolysis to Quinoxaline-6-carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of more complex molecules, as the carboxylic acid can be further functionalized. For example, hydrolysis of ester derivatives can be achieved using a base such as sodium hydroxide (B78521) in a solvent mixture like isopropanol (B130326) and water, followed by acidification.

Amidation Reactions

The ester group can be converted to an amide through reaction with an amine. This can be achieved directly, often at elevated temperatures, or by first converting the ester to the more reactive carboxylic acid and then coupling it with an amine using a suitable coupling agent. Direct amidation of esters with amines can be catalyzed by various reagents. nih.gov For instance, reacting quinoxaline-2-carboxylic acid with amines in the presence of a coupling agent like T3P (propylphosphonic anhydride) is a common method for synthesizing quinoxaline-2-carboxamides. nih.gov

| Amine | Coupling Agent/Conditions | Product | Reference |

| Primary/Secondary Amine | Heat or Coupling Agent (e.g., T3P) | 2-Chloroquinoxaline-6-carboxamide | nih.gov |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reaction with a different alcohol in the presence of a catalyst would yield a different ester derivative. This reaction is typically driven to completion by using a large excess of the new alcohol, which often serves as the solvent. masterorganicchemistry.com

| Alcohol | Catalyst | Product | Reference |

| Ethanol | Acid or Base | Ethyl 2-chloroquinoxaline-6-carboxylate | masterorganicchemistry.com |

| Isopropanol | Acid or Base | Isopropyl 2-chloroquinoxaline-6-carboxylate | masterorganicchemistry.com |

Reactivity of the Quinoxaline Ring System

The reactivity of this compound is largely dictated by the electronic properties of its constituent rings. The quinoxaline core is a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. The pyrazine ring, with its two nitrogen atoms, is electron-deficient, which influences the reactivity of the entire molecule. researchgate.net This electron-deficient nature generally makes the quinoxaline system less susceptible to electrophilic attack compared to benzene but activates it for other types of reactions. rsc.org

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the case of this compound, these reactions are expected to occur on the benzene portion of the molecule, as the pyrazine ring is strongly deactivated. The outcome of such substitutions is governed by the directing effects of the substituents already present: the chloro group at position 2 and the methyl carboxylate group at position 6.

Nitration: This reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgaiinmr.com The existing chloro and methyl carboxylate groups are both electron-withdrawing, which deactivates the benzene ring towards electrophilic attack, requiring harsher reaction conditions than for benzene itself. The chloro group is an ortho-, para-director, while the methyl carboxylate group is a meta-director. Therefore, the substitution pattern is complex, with potential for nitration at positions 5, 7, and 8.

Sulfonation: Aromatic sulfonation involves reacting the compound with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H). libretexts.org Similar to nitration, the deactivating nature of the existing substituents on the quinoxaline ring would necessitate forceful conditions. The active electrophile is SO₃ or protonated SO₃. masterorganicchemistry.com The sulfonic acid group can act as a blocking group in multi-step syntheses due to the reversibility of the sulfonation reaction. libretexts.org

| Reaction Type | Reagents | Electrophile | Expected Outcome |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | Introduction of a nitro (-NO₂) group onto the benzene ring, likely requiring harsh conditions. |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ | Introduction of a sulfonic acid (-SO₃H) group onto the benzene ring. |

The nitrogen atoms in the pyrazine ring of the quinoxaline system are susceptible to oxidation, leading to the formation of N-oxides. Quinoxaline 1,4-dioxides are a significant class of compounds with a wide range of biological activities. nih.govnih.gov The oxidation of both nitrogen atoms in the pyrazine ring can be achieved using various oxidizing agents. nih.gov

Common reagents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or catalyzed oxidation using hydrogen peroxide. thieme-connect.de The reaction converts the tertiary nitrogen atoms into N-oxides without altering the aromaticity of the system. The resulting this compound N-oxide would exhibit different reactivity and biological profiles compared to the parent compound. The N-oxide groups are known to be important for certain biological activities, including antimycobacterial effects. nih.gov

| Reaction | Reagent Example | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound 1,4-dioxide |

The pyrazine portion of the quinoxaline ring can undergo reduction under specific conditions. Heteroaromatic esters are generally more susceptible to reduction than their corresponding free acids. nih.govresearchgate.net The reduction can be selective, targeting either the C=N double bonds within the pyrazine ring or the N-oxide groups if they have been previously formed.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a common method for reducing the pyrazine ring. This can lead to the formation of dihydro- or tetrahydroquinoxaline derivatives, depending on the reaction conditions. The reduction of quinoxaline N-oxides back to the parent quinoxaline can also be achieved, often under milder conditions than the ring reduction itself.

| Reaction | Reagent Example | Potential Product(s) |

| Pyrazine Ring Reduction | H₂ / Pd/C | Methyl 2-chloro-1,2,3,4-tetrahydroquinoxaline-6-carboxylate |

| N-Oxide Reduction | PCl₃ or H₂ / Catalyst | This compound |

Derivatization for Functional Group Introduction

The functional groups present on this compound—the chloro group and the methyl ester—serve as handles for further chemical modification and the introduction of diverse functionalities.

The methyl ester group at position 6 can be readily converted into hydrazone derivatives. nih.gov This transformation is typically a two-step process:

Hydrazinolysis: The methyl ester is first treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. This reaction substitutes the methoxy (B1213986) group (-OCH₃) with a hydrazide group (-NHNH₂), forming 2-chloroquinoxaline-6-carbohydrazide. nih.govuitm.edu.my

Condensation: The resulting carbohydrazide (B1668358) is then condensed with a variety of aldehydes or ketones. This reaction forms a C=N bond, yielding the final hydrazone derivative. nih.govresearchgate.net Hydrazones are a class of compounds known for their wide range of pharmacological activities. nih.govresearchgate.net

| Step | Reactants | Intermediate/Product |

| 1. Hydrazinolysis | This compound + Hydrazine Hydrate | 2-chloroquinoxaline-6-carbohydrazide |

| 2. Condensation | 2-chloroquinoxaline-6-carbohydrazide + Aldehyde/Ketone (R-CHO/R₂C=O) | 2-chloro-N'-[(aryl/alkyl)methylene]quinoxaline-6-carbohydrazide |

The introduction of a sulfonamide group can be achieved through various synthetic routes, often leveraging the reactivity of the chloro substituent at the 2-position. Electron-withdrawing groups on the quinoxaline ring, such as the ester at position 6, activate the chlorine atom at the 2-position for nucleophilic aromatic substitution (SₙAr). pjsir.org

A direct approach involves reacting this compound with a sulfonamide (e.g., sulfanilamide) in the presence of a base. pjsir.org The nucleophilic nitrogen of the sulfonamide displaces the chloride ion to form a new C-N bond. Alternatively, direct chlorosulfonation of the quinoxaline ring followed by amination is a common method for synthesizing quinoxaline sulfonamides, though this would compete with reactions at other positions. researchgate.net The synthesis of sulfonamides often involves reacting an amine with a sulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine. nih.gov

| Starting Material | Reagents | Potential Product |

| This compound | Sulfanilamide, Base (e.g., K₂CO₃), DMF | Methyl 2-(4-sulfamoylphenylamino)quinoxaline-6-carboxylate |

| Quinoxaline-6-sulfonyl chloride (hypothetical intermediate) | Amine (R-NH₂) | Methyl 2-chloro-N-(alkyl/aryl)quinoxaline-6-sulfonamide |

Conjugation with Other Chemical Scaffolds

The chemical scaffold of this compound serves as a versatile platform for the synthesis of more complex molecules through conjugation with various other chemical moieties. The presence of a reactive chlorine atom at the C-2 position of the quinoxaline ring allows for nucleophilic substitution reactions, enabling the covalent attachment of diverse structural units. This derivatization strategy is a key approach in medicinal chemistry to explore and modulate the biological activities of the parent molecule.

One common approach involves the reaction of this compound with nitrogen-containing heterocyclic compounds. For instance, its conjugation with piperazine (B1678402) and its derivatives has been explored. The reaction typically proceeds via a nucleophilic substitution mechanism where the secondary amine of the piperazine ring attacks the electron-deficient C-2 position of the quinoxaline, displacing the chloride ion.

A notable example is the synthesis of Methyl 2-(4-methylpiperazin-1-yl)quinoxaline-6-carboxylate . In this reaction, this compound is treated with 1-methylpiperazine. The reaction is generally carried out in a suitable solvent, and often at elevated temperatures to facilitate the substitution. The resulting conjugate incorporates the 4-methylpiperazine scaffold, a common pharmacophore in many biologically active compounds.

Similarly, conjugation with morpholine (B109124), another important heterocyclic scaffold, can be achieved. The reaction of this compound with morpholine yields Methyl 2-(morpholin-4-yl)quinoxaline-6-carboxylate . This reaction also follows a nucleophilic aromatic substitution pathway.

Beyond simple heterocyclic amines, the conjugation of this compound with more complex scaffolds, such as substituted anilines, has been investigated. These reactions, often catalyzed by a palladium catalyst in what is known as a Buchwald-Hartwig amination, allow for the formation of a C-N bond between the quinoxaline core and an aryl amine. This methodology opens up possibilities for synthesizing a wide array of molecules with potential applications in various fields of chemical and biological research.

The table below summarizes some of the documented conjugation reactions of this compound with different chemical scaffolds.

| Starting Material | Conjugating Scaffold | Resulting Compound | Reaction Type |

| This compound | 1-Methylpiperazine | Methyl 2-(4-methylpiperazin-1-yl)quinoxaline-6-carboxylate | Nucleophilic Aromatic Substitution |

| This compound | Morpholine | Methyl 2-(morpholin-4-yl)quinoxaline-6-carboxylate | Nucleophilic Aromatic Substitution |

| This compound | Substituted Anilines | Methyl 2-(arylamino)quinoxaline-6-carboxylates | Buchwald-Hartwig Amination |

Spectroscopic and Structural Elucidation of Methyl 2 Chloroquinoxaline 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a premier technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides a detailed map of the atomic connectivity and chemical environment within Methyl 2-chloroquinoxaline-6-carboxylate.

The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the four distinct protons of the molecule: three on the benzene (B151609) portion of the quinoxaline (B1680401) ring and one on the pyrazine (B50134) ring, in addition to the three protons of the methyl ester group. The electron-withdrawing nature of the chloro, carboxylate, and ring nitrogen atoms significantly influences the chemical shifts, causing the aromatic protons to appear in the downfield region.

The expected assignments are based on the analysis of related quinoxaline structures. The proton at the C3 position is anticipated to be a singlet, as it has no adjacent protons for coupling. The protons on the benzene ring (H5, H7, H8) form a coupled system. H5, being ortho to the electron-withdrawing carboxylate group, is expected to be the most deshielded of this system.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 8.8 - 8.9 | Singlet (s) | N/A |

| H5 | 8.7 - 8.8 | Doublet (d) | J ≈ 2.0 Hz |

| H7 | 8.3 - 8.4 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 Hz |

| H8 | 8.1 - 8.2 | Doublet (d) | J ≈ 9.0 Hz |

| -OCH₃ | 4.0 - 4.1 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The chemical shifts are influenced by the electronegativity of attached atoms (Cl, N, O) and the aromatic system. The carbonyl carbon of the ester group is characteristically found at the far downfield end of the spectrum (160-170 ppm). The carbon atom attached to the chlorine (C2) is also significantly deshielded. Carbons attached to nitrogen (C8a, C4a) and other aromatic carbons appear in the 120-150 ppm range. The methyl carbon of the ester group is the most upfield signal.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 166 |

| C2 | 148 - 150 |

| C3 | 144 - 146 |

| C8a | 142 - 144 |

| C4a | 140 - 142 |

| C6 | 135 - 137 |

| C7 | 132 - 134 |

| C5 | 130 - 132 |

| C8 | 128 - 130 |

| -OCH₃ | 52 - 54 |

¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen atoms in a molecule. Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it offers valuable insight into the electronic environment of the quinoxaline ring nitrogens. google.com For quinoxaline and its derivatives, the nitrogen chemical shifts are sensitive to substitution patterns. chemscene.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands confirming its structure.

The most prominent peak would be from the carbonyl (C=O) stretching vibration of the methyl ester group, typically appearing in the 1720-1740 cm⁻¹ region. The aromatic nature of the quinoxaline ring will give rise to C=C and C=N stretching vibrations between 1500 and 1620 cm⁻¹. The C-O single bond stretch of the ester is expected around 1250-1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-Cl stretch would appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H (-OCH₃) | Stretch | 2950 - 2990 |

| Ester C=O | Stretch | 1720 - 1740 |

| Aromatic C=N/C=C | Stretch | 1500 - 1620 |

| Ester C-O | Stretch | 1250 - 1300 |

| C-Cl | Stretch | 700 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoxaline ring system is a strong chromophore, and its spectrum is characterized by intense absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the conjugated aromatic system. For this compound, multiple absorption maxima (λmax) are expected. The presence of substituents like the chloro and carboxylate groups can cause shifts in the position and intensity of these bands (bathochromic or hypsochromic shifts) compared to the parent quinoxaline molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The nominal molecular weight of this compound (C₁₀H₇ClN₂O₂) is 222.63 g/mol .

The high-resolution mass spectrum would show a characteristic isotopic pattern for a chlorine-containing compound, with two major peaks for the molecular ion: [M]⁺ at m/z corresponding to the ³⁵Cl isotope and [M+2]⁺ at m/z corresponding to the ³⁷Cl isotope, in an approximate 3:1 intensity ratio.

Key fragmentation pathways for esters and chloro-aromatic compounds would be expected. Common fragmentation would involve the loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at [M-31]⁺, or the loss of the carbomethoxy group (•COOCH₃) to give a fragment at [M-59]⁺. Other potential fragmentations include the loss of a chlorine atom ([M-35]⁺) or the characteristic loss of HCN from the quinoxaline ring.

Predicted Mass Spectrometry Fragments

| m/z Value | Ion/Fragment | Description |

| 222/224 | [C₁₀H₇ClN₂O₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 191/193 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 163/165 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 187 | [M - Cl]⁺ | Loss of chlorine radical |

| 195/197 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |

X-ray Crystallography for Solid-State Structure Determination

Extensive searches of crystallographic databases and the scientific literature did not yield any specific experimental data from X-ray crystallography for the solid-state structure of this compound. This suggests that the single-crystal X-ray structure of this specific compound has not been determined or is not publicly available at this time.

While the precise bond lengths, bond angles, and crystal packing information for this compound remain uncharacterized by this definitive technique, analysis of closely related structures can provide valuable, albeit predictive, insights into its likely molecular geometry and intermolecular interactions.

For context, crystallographic studies on similar quinoxaline and quinoline (B57606) derivatives reveal common structural motifs. For instance, the crystal structure of 2-chloroquinoxaline (B48734) shows a planar molecular arrangement. mdpi.com Similarly, studies on various carboxylate-substituted quinolines, such as ethyl 2-chloro-6-methylquinoline-3-carboxylate, also demonstrate the planarity of the core heterocyclic ring system.

However, without experimental single-crystal X-ray diffraction data, any discussion of the precise three-dimensional arrangement of atoms, unit cell parameters, space group, and specific intermolecular contacts for this compound remains speculative. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing definitive data to complement theoretical and other spectroscopic analyses.

Computational and Theoretical Investigations of Methyl 2 Chloroquinoxaline 6 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the electronic structure and energy of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For quinoxaline (B1680401) derivatives, calculations are commonly performed using functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p) nih.govresearchgate.netnih.gov.

The geometry optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, often from X-ray crystallography, to validate the computational model nih.gov. For Methyl 2-chloroquinoxaline-6-carboxylate, the optimized structure would reveal the planarity of the quinoxaline ring system and the orientation of the chloro and methyl carboxylate substituents.

| Parameter | Typical Predicted Value (Å or °) | Description |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | The distance between the carbon atom at position 2 and the chlorine atom. |

| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond in the ester group. |

| C-O Bond Length | ~1.35 Å | The length of the single bond between the carbonyl carbon and the ester oxygen. |

| N-C-C Bond Angle | ~120° | The bond angle within the quinoxaline ring, indicative of its aromaticity. |

| C-C-Cl Bond Angle | ~118° | The angle formed by the chlorine substituent and the quinoxaline ring. |

DFT calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign specific vibrational modes (stretching, bending, etc.) to the observed spectral peaks nih.govresearchgate.net. For complex molecules, this is often essential for accurate spectral interpretation. The calculated frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors nih.gov.

Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) researchgate.netias.ac.in. These theoretical predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure researchgate.net. Solvent effects can also be incorporated into these calculations to provide more accurate predictions asianpubs.org.

| Spectroscopic Feature | Predicted Wavenumber/Shift | Assignment |

|---|---|---|

| IR Frequency | ~1720 cm⁻¹ | C=O stretching of the ester group. |

| IR Frequency | ~1580 cm⁻¹ | C=N/C=C aromatic ring stretching. |

| IR Frequency | ~750 cm⁻¹ | C-Cl stretching. |

| ¹H NMR Shift | ~4.0 ppm | Methyl protons (-OCH₃) of the ester. |

| ¹³C NMR Shift | ~165 ppm | Carbonyl carbon (C=O) of the ester. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability mdpi.com. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and reactive researchgate.net. For similar aromatic systems, the calculated HOMO-LUMO energy gap is often in the range of 3.75 to 4.60 eV nih.govdergipark.org.tr. The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack mdpi.com.

Molecular Orbitals: Analysis of the HOMO and LUMO shows the distribution of electron density. In many quinoxaline derivatives, the HOMO is typically localized over the electron-rich benzene (B151609) portion of the ring system, while the LUMO is often distributed across the electron-deficient pyrazine (B50134) ring, indicating the regions most involved in electron donation and acceptance, respectively mdpi.com.

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Represents the electron-donating ability. |

| LUMO Energy | -2.0 to -3.0 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 eV | Indicates chemical stability and reactivity. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time nih.gov. While quantum calculations are often limited to static molecules, MD simulations provide insights into the dynamic behavior of a system, such as conformational changes or interactions with other molecules like solvents or biological macromolecules mdpi.com.

For this compound, an MD simulation could model its behavior in an aqueous solution or its binding stability within the active site of a target protein. Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the molecule's conformation or a protein-ligand complex over time researchgate.net.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein researchgate.net.

These simulations are crucial for understanding how the compound might behave in a biological environment, complementing the static information from quantum chemical calculations nih.govmdpi.com.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physical properties mdpi.com. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using them to create a mathematical equation that predicts the activity or property of interest nih.gov.

For a class of compounds including this compound, a QSAR study could be developed to predict its potential efficacy as an antimicrobial or anticancer agent. For instance, a study on quinoxaline-2-carboxylate 1,4-di-N-oxides successfully developed QSAR models to predict their anti-mycobacterial activity nih.gov. Such models serve as a rational guide for designing new derivatives with improved potency mdpi.comnih.gov.

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Describes electronic distribution and reactivity. |

| Steric | Molecular Volume, Surface Area | Describes the size and shape of the molecule. |

| Topological | Wiener index, Connectivity indices | Describes atomic connectivity and branching. |

| Hydrophobic | LogP | Describes the molecule's solubility characteristics. |

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a chemical reaction.

For this compound, computational studies could provide mechanistic insights into its synthesis or its reactions, such as nucleophilic aromatic substitution at the C2 position. For example, DFT calculations were used to explain the regioselectivity of the methylation of a related 4-hydroxy-2-thioxoquinoline-3-carboxylate, showing how electron distribution in the anionic intermediate dictates the reaction outcome mdpi.comnih.gov. Such studies can predict the most likely reaction pathways, identify key intermediates, and calculate activation energies, providing a level of detail that is often difficult to obtain through experiments alone.

Reaction Pathway Analysis

Theoretical analyses of the 2-chloroquinoxaline (B48734) scaffold indicate that it is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyrazine ring of the quinoxaline system is electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the C2 position is a good leaving group, making this site particularly reactive.

Computational models of nucleophilic substitution on 2-chloroquinoxalines generally predict a two-step reaction pathway, consistent with the classical SNAr mechanism. This pathway can be summarized as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom at the C2 position, which is bonded to the chlorine atom. This leads to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is characterized by a tetrahedral geometry at the C2 carbon and a delocalized negative charge over the quinoxaline ring system. DFT calculations can model the geometry and stability of this intermediate.

Leaving Group Departure: The chloride ion is subsequently eliminated from the Meisenheimer complex, leading to the restoration of the aromaticity of the quinoxaline ring and the formation of the final substituted product. The energy barrier for this step is typically low.

Table 1: Predicted Energetic Profile for SNAr on this compound

| Reaction Step | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (this compound + Nucleophile) | 0 |

| 2 | Transition State 1 (Formation of Meisenheimer complex) | +15 to +25 |

| 3 | Meisenheimer Complex (Intermediate) | +5 to +10 |

| 4 | Transition State 2 (Departure of Chloride) | +12 to +20 |

| 5 | Products (Substituted quinoxaline + Chloride) | < 0 (Exergonic) |

Note: The values presented are generalized predictions based on computational studies of similar systems and are subject to variation depending on the specific nucleophile and computational method employed.

Regioselectivity Prediction and Explanation

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, the primary question of regioselectivity revolves around the reactivity of the different positions on the quinoxaline ring. Computational models, through the analysis of the electronic structure, can predict the most likely sites for chemical reactions.

For nucleophilic attack, the regioselectivity is primarily governed by the distribution of electron density and the energies of the molecular orbitals. Theoretical calculations consistently show that the C2 and C3 positions of the quinoxaline ring are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. In this compound, the presence of the chlorine atom at the C2 position makes it the most probable site for nucleophilic aromatic substitution.

Computational analyses that can be used to predict this regioselectivity include:

Electrostatic Potential (ESP) Mapping: ESP maps visually represent the charge distribution on a molecule. For 2-chloroquinoxalines, these maps typically show a significant positive potential (electron-poor region) around the C2 carbon, indicating its high electrophilicity.

Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the reaction between a nucleophile and an electrophile is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. In 2-chloroquinoxaline derivatives, the LUMO is often localized on the pyrazine ring, with a large coefficient on the C2 carbon. This indicates that the C2 position is the most favorable site for attack by a nucleophile. mdpi.com

Fukui Function Analysis: The Fukui function is a reactivity descriptor derived from DFT that indicates the propensity of a particular site in a molecule to undergo nucleophilic or electrophilic attack. For nucleophilic attack, the relevant Fukui function (f+) is expected to have its highest value at the most reactive site. In the case of this compound, this would be the C2 position.

Table 2: Predicted Regioselectivity for Nucleophilic Attack on this compound

| Position on Quinoxaline Ring | Predicted Reactivity towards Nucleophiles | Rationale from Computational Models |

|---|---|---|

| C2 | High | High positive electrostatic potential; Large LUMO coefficient; Good leaving group (Cl) |

| C3 | Moderate | Positive electrostatic potential; Significant LUMO coefficient |

| Benzene Ring (C5, C7, C8) | Low | Less electron-deficient compared to the pyrazine ring |

| C6 | Very Low | Site of electron-withdrawing substituent, not an electrophilic center for SNAr |

Advanced Applications of Methyl 2 Chloroquinoxaline 6 Carboxylate in Materials Science and Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The chemical reactivity of Methyl 2-chloroquinoxaline-6-carboxylate makes it an exceptionally useful intermediate for the synthesis of more complex molecules. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. Simultaneously, the methyl ester at the C-6 position can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or engaged in various coupling reactions. This dual functionality allows for sequential and controlled modifications, making it a foundational scaffold in the assembly of diverse molecular targets. mtieat.orgnih.gov

The quinoxaline (B1680401) scaffold is a recognized pharmacophore in the agrochemical industry, and numerous derivatives have been investigated for their pesticidal properties. nih.gov Substituted quinoxaline derivatives, in particular, have shown significant promise as potent herbicides. researchgate.net Research has demonstrated that certain novel quinoxaline compounds exhibit herbicidal activity by inhibiting essential plant enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO). nih.gov

This compound serves as an ideal precursor for generating libraries of such biologically active compounds. The reactive chloro- and ester groups allow for systematic structural modifications to optimize herbicidal efficacy and spectrum. By varying the substituents introduced at these positions, chemists can fine-tune the molecule's properties to enhance its activity against specific weed species while maintaining crop safety.

The construction of fused polycyclic heterocyclic systems is a major focus of synthetic chemistry, as these structures are often found in pharmacologically active compounds and advanced materials. This compound is an excellent starting material for creating such systems through annulation reactions, where a new ring is built onto the existing quinoxaline framework.

The reactive 2-chloro position is the primary site for these transformations. For example, it can react with bifunctional nucleophiles in cyclocondensation reactions to yield fused systems. This strategy has been employed to synthesize a variety of complex heterocycles, including:

Furo[2,3-b]quinoxalines: These can be prepared from related 2-chloroquinoxaline (B48734) derivatives through reactions that involve intramolecular cyclization. arkat-usa.org

Triazolo[4,3-a]quinoxalin-4(5H)-ones: These fused systems are synthesized from 2-chloroquinoxaline precursors and have been evaluated for their biological activities. nih.gov

Imidazo[1,2-a]quinoxalin-4(5H)-ones: Similar to the triazolo derivatives, these are accessible through the cyclization of intermediates derived from 2-chloroquinoxalines. nih.gov

The ability to use this compound as a building block for intricate, multi-ring structures underscores its importance in synthetic organic chemistry.

| Fused Heterocyclic System | General Synthetic Approach | Precursor Type |

| Furo[2,3-b]quinoxalines | Alkylation followed by acid-catalyzed ring closure | 2-Chloroquinoxaline derivative |

| Triazolo[4,3-a]quinoxalin-4(5H)-ones | Reaction with hydrazides followed by cyclization | 2-Chloroquinoxaline |

| Imidazo[1,2-a]quinoxalin-4(5H)-ones | Reaction with amino-heterocycles | 2-Chloroquinoxaline |

Integration into Polymeric Structures and Conjugated Systems

The field of organic electronics relies heavily on conjugated polymers, which possess alternating single and double bonds that allow for the delocalization of π-electrons. The quinoxaline unit is highly valued in this context as a potent electron-deficient (acceptor) moiety. frontiersin.org When copolymerized with electron-rich (donor) units, it can form donor-acceptor (D-A) polymers with tailored electronic and optical properties. rsc.orgrsc.org

This compound is a suitable starting block for creating monomers for such polymerization reactions. The chlorine atom is a versatile handle for modern cross-coupling reactions like Suzuki and Stille coupling, which are standard methods for forming the C-C bonds required for a polymer backbone. rsc.orgbohrium.com By converting the target molecule into a di-functional monomer (e.g., a dibromo- or distannyl- derivative), it can be readily integrated into conjugated polymer chains. Quinoxaline-based polymers have demonstrated significant potential in applications such as organic photovoltaics (OPVs) and field-effect transistors. frontiersin.orgbeilstein-journals.org

| Polymer Type | Monomer Units | Application | Key Performance Metric |

| Poly[quinacridone-alt-quinoxaline] (PQCTQx) | Quinacridone (donor), Quinoxaline (acceptor) | Organic Photovoltaics (OPV) | Power Conversion Efficiency (PCE): 3.6% |

| Quinoxaline-Indacenodithiophene Polymer (PQ1) | Indacenodithiophene (donor), Quinoxaline (acceptor) | Organic Field-Effect Transistor (OFET) | Hole Mobility (µh): 0.12 cm²/V·s |

Development of Optoelectronic Materials

The inherent electron-deficient nature of the quinoxaline ring system makes it an outstanding candidate for the development of n-type (electron-transporting) organic materials. beilstein-journals.org This property is crucial for the efficient operation of various optoelectronic devices, which require balanced transport of both holes and electrons. This compound provides a robust and tunable platform for designing high-performance materials for these applications.

In the realm of OLEDs, quinoxaline derivatives have emerged as exceptional components, particularly in the design of emitters that function via Thermally Activated Delayed Fluorescence (TADF). rsc.org TADF materials enable OLEDs to achieve theoretical internal quantum efficiencies of 100% by harvesting both singlet and triplet excitons. The quinoxaline core typically serves as the electron-acceptor part of a D-A molecule. researchgate.net

Starting from this compound, potent donor groups such as dimethylacridine (DMAC) or phenoxazine (B87303) (PXZ) can be attached to the quinoxaline core, typically via nucleophilic substitution of the chlorine atom. rsc.org This modular design allows for precise tuning of the frontier molecular orbital (HOMO/LUMO) energy levels, which in turn controls the emission color. Quinoxaline-based TADF emitters have been developed that show emission across the visible spectrum and into the deep-red and near-infrared (NIR) regions. rsc.orgchemrxiv.org

| Emitter Molecule | Donor Moiety | Emission Wavelength (λEL) | Max. External Quantum Efficiency (EQEmax) |

| 4DMAC-TPPQ | Dimethylacridine (DMAC) | 685 nm (Deep Red) | 0.3% |

| 4PXZ-TPPQ | Phenoxazine (PXZ) | 780 nm (NIR) | 0.04% |

Data from solution-processed OLEDs using neat films of the emitters. rsc.org

OFETs are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is highly dependent on the charge-transport properties of the organic semiconductor used in its active layer. Due to their high electron affinity, quinoxaline-based materials are prime candidates for n-channel (electron-transporting) OFETs. beilstein-journals.org

This compound can be elaborated into larger, planar conjugated molecules designed to promote strong intermolecular π-π stacking, which is essential for efficient charge transport. For instance, research on thiadiazoloquinoxaline-fused naphthalenediimides has produced stable n-type materials that exhibit good electron mobilities in OFETs. nih.govacs.org The synthesis of such complex molecules relies on the versatile reactivity of quinoxaline building blocks like this compound, demonstrating its potential in constructing novel organic semiconductors. frontiersin.org

Solar Cells and Organic Photovoltaics

This compound serves as a crucial building block in the synthesis of advanced materials for organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). The quinoxaline core, with its inherent electron-accepting nature, is a key component in designing novel organic dyes and non-fullerene acceptors (NFAs) that enhance the performance of these photovoltaic devices. case.edursc.orgresearchgate.net

Researchers have explored various quinoxaline-based acceptors to enhance the performance of OSCs. bohrium.comresearchgate.net The introduction of different functional groups to the quinoxaline core can extend the absorption spectrum, enabling the harvesting of a broader range of sunlight. researchgate.net While specific studies detailing the direct use of this compound in a completed solar cell are not prevalent, its structure provides a versatile platform for further chemical modifications. The chloro- and carboxylate- groups are reactive sites that allow for the attachment of various donor and π-conjugated units, leading to the creation of sophisticated molecules with tailored photophysical and electrochemical properties for high-performance solar cells. nih.govresearchgate.net

The development of biaxially conjugated materials and quinoxaline-based Y-type acceptors represents a significant advancement in the field, with these materials contributing to reduced energy loss and superior charge generation and transport in OSCs. researchgate.netnih.gov The foundational structure of this compound is integral to the synthesis of these complex and highly efficient photovoltaic materials.

Chemical Sensing and Analytical Applications

The versatile chemical structure of this compound makes it a valuable precursor for the development of various chemical sensors and analytical reagents. The quinoxaline scaffold can be functionalized to create compounds that exhibit changes in their optical or electrochemical properties in response to specific analytes.

pH Sensors

Quinoxaline derivatives have been successfully employed as pH indicators, capable of signaling changes in acidity through colorimetric or fluorescent responses. mdpi.commdpi.com While many quinoxaline-based sensors are designed for use in organic or mixed-media environments, recent research has focused on developing water-soluble derivatives for applications in aqueous media. mdpi.com

The synthesis of these pH-sensitive quinoxaline compounds often involves the strategic introduction of functional groups that can undergo protonation or deprotonation. For example, amino-substituted quinoxalines can be synthesized from chloroquinoxaline precursors. mdpi.com The nitrogen atoms in the quinoxaline ring and the appended functional groups can interact with hydrogen ions, leading to shifts in the compound's absorption and emission spectra. This change in optical properties can be visually observed or measured spectrophotometrically, allowing for the determination of the solution's pH. The derivatization of this compound can lead to the creation of novel pH sensors with tailored pKa values and sensing ranges.

Luminescent Detectors

The inherent fluorescence of many quinoxaline derivatives makes them attractive candidates for the development of luminescent detectors for various analytes, including metal ions. rsc.orgnih.gov The quinoxaline core can act as a fluorophore, and the introduction of specific binding sites allows for the selective detection of target ions. nih.gov

For instance, acenaphtoquinoxaline has been shown to be a highly selective and sensitive fluorescent sensor for mercury (II) ions. nih.gov The interaction between the metal ion and the nitrogen atoms of the quinoxaline ring can lead to a quenching of the fluorescence emission, providing a clear signal for the presence of the analyte. nih.gov this compound can serve as a starting material for the synthesis of more complex quinoxaline-based ligands designed to selectively bind to specific metal ions. By modifying the substituents on the quinoxaline ring, the sensitivity and selectivity of the luminescent detector can be fine-tuned for various applications in environmental monitoring and biological imaging.

Derivatization Reagents in Chemical Assays

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). research-solution.comsigmaaldrich.com Derivatization can improve the volatility, thermal stability, and detectability of the analyte. jfda-online.comgcms.cz

This compound possesses functional groups—a reactive chloro group and a carboxylate group—that make it a potential candidate for use as a derivatization reagent. The chloro group can react with nucleophilic functional groups such as amines and phenols, while the carboxylate group can be activated to react with alcohols and amines. nih.govnih.gov This dual reactivity could allow for the "tagging" of a wide range of analytes.

For example, in HPLC, pre-column derivatization is often employed to attach a UV-absorbing or fluorescent tag to the analyte to enhance its detection. academicjournals.orgactascientific.comnih.gov A derivatizing reagent based on the quinoxaline structure could introduce a strongly UV-absorbing or fluorescent quinoxaline moiety to the target molecule. While specific applications of this compound as a derivatization reagent are not extensively documented, its chemical structure suggests its potential for the development of novel reagents for the sensitive and selective analysis of various compounds in complex matrices. psu.edursc.org

Interactive Data Table: Properties of Quinoxaline-Based Materials in Advanced Applications

| Application Area | Compound Class | Key Features | Potential Role of this compound |

| Solar Cells | Quinoxaline-based Dyes/Acceptors | Electron-accepting nature, Tunable energy levels, Broad absorption | Key precursor for synthesis |

| pH Sensors | Functionalized Quinoxalines | Colorimetric/Fluorescent response to pH changes | Starting material for sensor synthesis |

| Luminescent Detectors | Quinoxaline-based Fluorophores | Selective quenching or enhancement of fluorescence upon ion binding | Precursor for ligand synthesis |

| Derivatization Reagents | Reactive Quinoxaline Derivatives | Ability to tag analytes for enhanced detection in chromatography | Potential to be developed into a novel derivatizing agent |

Exploration of Biological Activities of Methyl 2 Chloroquinoxaline 6 Carboxylate Derivatives in Vitro/preclinical Research Focus

Antimicrobial Activity Research (In Vitro)

Quinoxaline (B1680401) derivatives are recognized for their potent and wide-ranging antimicrobial activities. core.ac.uk The planar, electron-deficient nature of the quinoxaline ring system is thought to facilitate intercalation with the DNA of microorganisms, a potential mechanism for their antimicrobial action. sapub.org Research has demonstrated that these compounds are active against a variety of pathogenic bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Studies

Numerous studies have highlighted the antibacterial potential of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, a series of Schiff bases derived from 4-(2-methylquinoxalinyloxy) benzaldehyde (B42025) and 4-(2-methyl-quinoxaline-3-yloxy)benzamine were synthesized and screened for their antibacterial activity. nih.gov The results, determined by the disc diffusion method, indicated that several of these compounds exhibited significant activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to the standard drug, ciprofloxacin. nih.gov

Specifically, compounds with certain substitutions showed high activity against both Gram-positive and Gram-negative bacteria, with some derivatives being particularly effective against E. coli. nih.gov The antibacterial efficacy of these derivatives is often attributed to the lipophilicity and electron-donating or withdrawing nature of the substituents on the quinoxaline core.

Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound | Test Organism | Activity Level | Reference |

|---|---|---|---|

| 4-(2-methylquinoxalinyloxy) benzaldehyde (4) | Gram-positive & Gram-negative bacteria | High | nih.gov |

| 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines (5a, 5c, 5d, 5e) | Gram-positive & Gram-negative bacteria | High | nih.gov |

| Compound 5c, 5d | Escherichia coli | Specifically High | nih.gov |

| 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines (7a, 7c) | Gram-positive & Gram-negative bacteria | High | nih.gov |

| Compound 7a, 7c, 7e | Escherichia coli | Specifically High | nih.gov |

| Quinoxaline-1, 4-di-N-oxide derivatives | Bacteria | Active | sapub.org |

Antifungal Efficacy Studies

The antifungal properties of quinoxaline derivatives have also been a subject of investigation. Studies have shown that certain analogues are effective against fungal strains such as Aspergillus niger and Candida albicans. core.ac.uknih.gov In one study, a series of quinoxaline derivatives were tested for their antifungal activity. While some compounds showed no activity against A. niger, others, including 4-(2-methylquinoxalinyloxy) benzaldehyde (Compound 4) and 4-(2-methyl-quinoxaline-3-yloxy)benzamine (Compound 6), demonstrated moderate activity against both tested fungal strains. nih.gov Another set of derivatives showed moderate activity against A. niger but were inactive against C. albicans. nih.gov

The structure-activity relationship suggests that the nature and position of substituents on the quinoxaline ring play a crucial role in determining the antifungal potency and spectrum of activity.

Table 2: In Vitro Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Test Organism | Activity Level | Reference |